molecular formula C7H8F2O B6144723 7,7-difluorobicyclo[4.1.0]heptan-2-one CAS No. 1251923-13-3

7,7-difluorobicyclo[4.1.0]heptan-2-one

Cat. No.: B6144723
CAS No.: 1251923-13-3
M. Wt: 146.13 g/mol
InChI Key: ROGDHMVMJRRJEU-UHFFFAOYSA-N
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Description

7,7-Difluorobicyclo[4.1.0]heptan-2-one is a bicyclic organic compound with the molecular formula C7H8F2O. It belongs to the norbornane family of compounds, which are often used as building blocks for the synthesis of complex organic molecules . This compound is characterized by its unique structure, which includes a bicyclic framework with two fluorine atoms attached to the same carbon atom.

Chemical Reactions Analysis

7,7-Difluorobicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,7-Difluorobicyclo[4.1.0]heptan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 7,7-difluorobicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

7,7-Difluorobicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:

    7,7-Dichlorobicyclo[4.1.0]heptane: Similar in structure but with chlorine atoms instead of fluorine.

    7,7-Difluorobicyclo[4.1.0]heptan-3-amine: Contains an amine group instead of a ketone group.

    7,7-Difluorobicyclo[4.1.0]heptan-1-ol: Contains an alcohol group instead of a ketone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGDHMVMJRRJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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